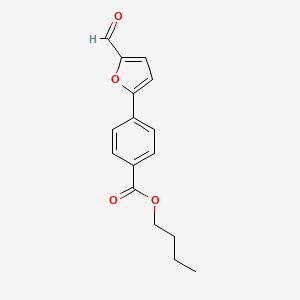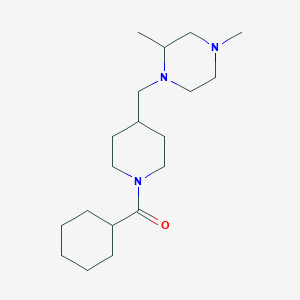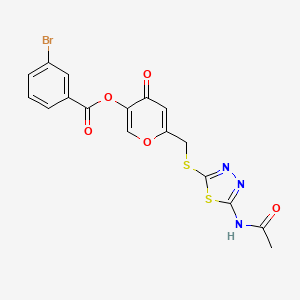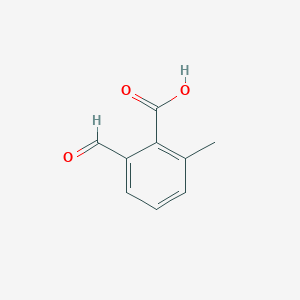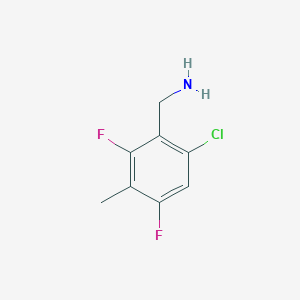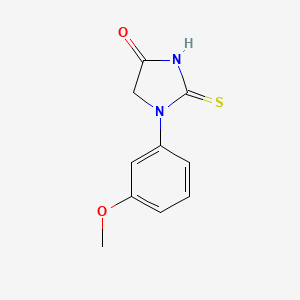
1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one, also known as MPTI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTI is a heterocyclic compound that contains a sulfur atom, an imidazole ring, and a methoxyphenyl group. In
Scientific Research Applications
Pharmaceutical Synthesis
(S)-1-(3-methoxyphenyl)ethylamine: serves as a valuable intermediate in the synthesis of rivastigmine , a potent drug used for treating early-stage Alzheimer’s disease. The compound’s unique structure and reactivity make it an essential building block in pharmaceutical research .
Biocatalysis
Biocatalytic reactions have gained prominence due to their high selectivity and environmentally friendly conditions. Researchers have explored using (S)-1-(3-methoxyphenyl)ethylamine in continuous amine transaminase-catalyzed processes. These reactions involve enzyme-mediated transformations, leading to efficient and specific product formation .
Crystallization Studies
The compound’s crystalline properties have attracted attention. An integrated biocatalysis-crystallization concept was developed for its continuous synthesis. The three-part vessel system includes a membrane reactor for amine synthesis, a saturator vessel for amine supply, and a crystallizer where the product amine precipitates .
Curcumin Analogue
Although not directly related to (S)-1-(3-methoxyphenyl)ethylamine , it’s interesting to note that curcumin (1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione) shares some structural similarities. Curcumin, found in turmeric, has been studied for its potential health benefits .
Chemical Biology
Researchers explore the compound’s interactions with biological systems. Investigating its binding affinity to specific receptors or enzymes could reveal novel therapeutic targets or mechanisms .
Organic Synthesis
Beyond pharmaceutical applications, (S)-1-(3-methoxyphenyl)ethylamine may find use in organic synthesis. Its unique functional groups and stereochemistry make it a versatile starting material for creating diverse chemical structures .
properties
IUPAC Name |
1-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-14-8-4-2-3-7(5-8)12-6-9(13)11-10(12)15/h2-5H,6H2,1H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMVUARJJDRTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-2-sulfanylideneimidazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


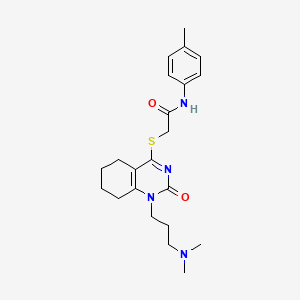
![3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde](/img/structure/B2605422.png)
![2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2605423.png)
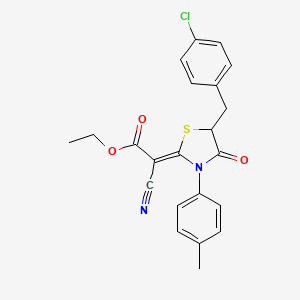
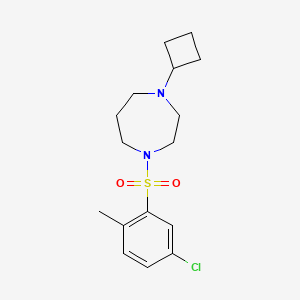
![N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2605426.png)
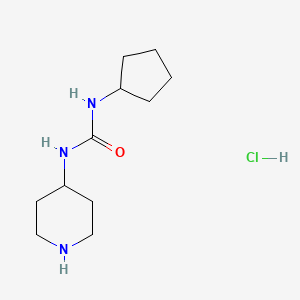
![6-chloro-3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2605428.png)
